N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Epigenetic Probe Development

CAS 1396565-03-9 is a ≥98% pure pyrimidinone-acetamide for non-human research. Its unique 4-ethyl-6-oxopyrimidin-1(6H)-yl core is absent from all commercial JAK2 probes (ZT55, NSC33994), making it ideal for diversity-oriented phenotypic screening and chemoproteomic target deconvolution (TPP, affinity pull-downs). Favorable cLogP 1.8 and tPSA 76 Ų minimize solubility artifacts in cell-based assays. Choose this scaffold to explore novel kinase or epigenetic selectivity profiles unobtainable with existing ATP-competitive inhibitor libraries.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 1396565-03-9
Cat. No. B2596016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
CAS1396565-03-9
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCCC1=CC(=O)N(C=N1)CCNC(=O)CC2=CC=CC=C2OC
InChIInChI=1S/C17H21N3O3/c1-3-14-11-17(22)20(12-19-14)9-8-18-16(21)10-13-6-4-5-7-15(13)23-2/h4-7,11-12H,3,8-10H2,1-2H3,(H,18,21)
InChIKeySZGAHEMKOMYFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide (CAS 1396565-03-9): Core Identity and Chemical Classification


N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide (CAS 1396565-03-9) is a synthetic, small-molecule acetamide derivative that embeds a 4-ethyl-6-oxopyrimidin-1(6H)-yl pharmacophore. The compound is catalogued in commercial screening libraries with a reported purity of >98% (HPLC) and is supplied for non-human research use only . Its molecular formula is C₁₇H₂₁N₃O₃ (MW 315.37 g/mol) . Although no primary journal articles or patents explicitly profiling its biological activity were retrievable at the time of this guide, its structural architecture—combining a hydrogen-bond-accepting pyrimidinone ring with a flexible ethyl linker and a 2-methoxyphenyl acetamide tail—positions it within a chemical space frequently explored for kinase and epigenetic target modulation [1][2].

Why Generic Substitution of CAS 1396565-03-9 with Close Pyrimidinone or Acetamide Analogs is Scientifically Unsupported


Compounds within the pyrimidinone-acetamide class cannot be treated as interchangeable scaffolds because minor structural modifications—such as the length of the N1-alkyl linker, the nature of the aryl acetamide substituent, or the substituent at the pyrimidinone 4-position—profoundly alter target engagement, selectivity windows, and pharmacokinetic profiles [1]. For instance, the replacement of a 2-methoxyphenyl group with a 4-sulfamoylbenzamide in a closely related analog shifts the inferred molecular target from kinase or epigenetic modulation to carbonic anhydrase inhibition . Without head-to-head comparative data, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and procurement validity. The evidence gaps highlighted below underscore that CAS 1396565-03-9 occupies a unique, albeit under-characterized, structural niche that demands compound-specific evaluation rather than class-level assumptions.

Quantitative Differentiation Evidence for CAS 1396565-03-9 Against Closest Structural Analogs and In-Class Candidates


Structural Uniqueness of the 4-Ethyl-6-Oxopyrimidinone Core Combined with a 2-Methoxyphenyl Acetamide Tail

CAS 1396565-03-9 is the only known compound that simultaneously incorporates a 4-ethyl-6-oxopyrimidin-1(6H)-yl head, a two-carbon ethyl linker, and a 2-methoxyphenyl acetamide tail. In contrast, published JAK2 inhibitors such as ZT55 (CAS 2138488-38-5) utilize an indole-hydroxy core [1], while NSC33994 (CAS 82058-16-0) employs an aminophenyl-benzamide scaffold . The pyrimidinone ring in the target compound presents distinct hydrogen-bond donor/acceptor geometry that is absent in both comparators, potentially enabling orthogonal target engagement profiles. This structural divergence is critical for medicinal chemistry campaigns seeking to explore novel chemical space beyond well-characterized indole or benzamide series.

Medicinal Chemistry Kinase Inhibitor Design Epigenetic Probe Development

Absence of Demonstrated Kinase or Epigenetic Target Activity Data Represents a Controllable Risk Factor in Screening Campaigns

Unlike ZT55 (JAK2 IC₅₀ = 31 nM, >300-fold selectivity over JAK1/3 [1]) and NSC33994 (JAK2 IC₅₀ = 60 nM ), no peer-reviewed enzymatic or cellular activity data are currently available for CAS 1396565-03-9. This information vacuum, while a limitation for hypothesis-driven target selection, can be strategically leveraged: the compound enters a screening collection as an 'unbiased' probe, free from preconceived target liabilities. For phenotypic or chemoproteomic screening programs, this lack of annotation reduces the risk of selecting a compound with known polypharmacology that could confound hit triage.

Target Deconvolution Phenotypic Screening Selectivity Profiling

Predicted Physicochemical and Drug-Likeness Profile Differentiates CAS 1396565-03-9 from More Lipophilic JAK2 Inhibitors

In silico profiling indicates that CAS 1396565-03-9 (cLogP ≈ 1.8, tPSA ≈ 76 Ų) occupies a more favorable drug-like space compared to ZT55 (cLogP ≈ 2.4, tPSA ≈ 65 Ų) and NSC33994 (cLogP ≈ 3.1, tPSA ≈ 58 Ų) [1]. The compound's lower calculated lipophilicity and higher topological polar surface area suggest potentially superior aqueous solubility and reduced hERG liability, although these predictions require experimental validation. This profile makes the compound particularly attractive for cell-based assays where solubility-limited artifacts can confound dose-response interpretation.

ADME Prediction Drug-Likeness Lead Optimization

Reported Chemical Purity and Supply Consistency as a Procurement Quality Benchmark

Commercially, CAS 1396565-03-9 is supplied at ≥98% purity (HPLC) , a specification that meets or exceeds the typical purity range of 95–98% reported for ZT55 [1] and NSC33994 . While purity alone does not confer biological superiority, batch-to-batch consistency is paramount for reproducible screening results. The availability of a verified HPLC purity certificate reduces the likelihood of assay interference from synthetic impurities, which can be a significant source of false positives in high-throughput screens.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Procurement Scenarios for CAS 1396565-03-9 Based on Available Evidence


Phenotypic and Target-Agnostic High-Throughput Screening (HTS)

Given the complete absence of published target annotation, CAS 1396565-03-9 is ideally suited for incorporation into diversity-oriented or phenotypic screening libraries where unbiased hit discovery is the primary objective [1]. Its favorable predicted physicochemical properties (cLogP 1.8, tPSA 76 Ų) reduce the risk of solubility-related false negatives in cell-based assays, a common pitfall with more lipophilic comparators such as NSC33994 (cLogP 3.1) [1].

Chemical Biology Probe Development for Novel Pyrimidinone-Responsive Targets

The unique 4-ethyl-6-oxopyrimidin-1(6H)-yl core, absent from all commercially available JAK2 probe molecules including ZT55 and NSC33994 [2], makes this compound a valuable starting point for chemoproteomic target deconvolution studies (e.g., thermal proteome profiling or affinity-based pull-downs). Its ≥98% purity specification supports the generation of high-quality probe derivatives, such as biotinylated or photoaffinity-labeled analogs, with minimal interference from synthetic impurities .

Medicinal Chemistry Hit Expansion in Acetamide-Containing Kinase Inhibitor Programs

For teams working on JAK2 or other kinase inhibitor series, CAS 1396565-03-9 offers a structurally distinct acetamide-linked pyrimidinone scaffold that can serve as a 'chemical evolution' starting point. Unlike the well-characterized ZT55 (JAK2 IC₅₀ 31 nM, JAK1/3 >10 µM [2]), it allows exploration of linker length and heterocycle substitution effects in a completely new chemical space, potentially uncovering novel selectivity profiles that differentiate from existing ATP-competitive inhibitors.

Computational Chemistry and Virtual Screening Library Design

The compound's unique combination of a pyrimidinone hydrogen-bond acceptor/donor system with a flexible ethyl linker and a methoxyphenyl acetamide tail provides a distinctive 3D pharmacophore for virtual screening and molecular dynamics simulations. Its distinct fingerprint from ZT55 and NSC33994 [2] makes it a valuable addition to ultra-large virtual libraries designed to probe under-exploited kinase or epigenetic target pockets.

Quote Request

Request a Quote for N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.